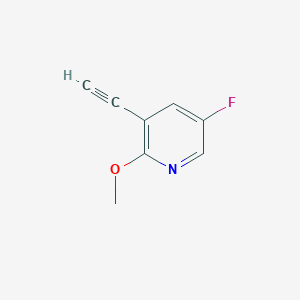

3-Ethynyl-5-fluoro-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-5-fluoro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-3-6-4-7(9)5-10-8(6)11-2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBVTCIUZYMTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Routes for 3 Ethynyl 5 Fluoro 2 Methoxypyridine

Retrosynthetic Analysis of the 3-Ethynyl-5-fluoro-2-methoxypyridine (B6233473) Core

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process involves strategically disconnecting bonds to reveal key synthons and their corresponding synthetic equivalents.

Disconnection Strategies for Pyridine (B92270) Ring Formation

The formation of the substituted pyridine core is a critical aspect of the synthesis. Several disconnection strategies can be envisioned for constructing the pyridine ring. slideshare.netslideshare.net Most synthetic routes to pyridines involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org One common approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield a dihydropyridine, which is then oxidized to the pyridine. baranlab.org Another strategy relies on the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org More modern approaches may involve cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation to form highly substituted pyridines. nih.gov

A plausible disconnection of the this compound ring could lead to precursors suitable for a condensation or cycloaddition reaction, although the high degree of substitution and specific arrangement of functional groups might favor a strategy involving the functionalization of a pre-formed pyridine ring.

Approaches to Ethynyl (B1212043) Group Installation

The introduction of the ethynyl group at the C-3 position of the pyridine ring is a key transformation. A common and effective method for this is the Sonogashira cross-coupling reaction. mdpi.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound synthesis, this would involve the coupling of a protected acetylene, such as trimethylsilylacetylene (B32187), with a 3-halo-5-fluoro-2-methoxypyridine derivative (e.g., 3-bromo- (B131339) or 3-iodo-5-fluoro-2-methoxypyridine).

| Reaction Type | Description | Key Reagents | Reference |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl/vinyl halide. | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst (e.g., CuI), base (e.g., amine), terminal alkyne. | mdpi.com |

| Alkynylation with Organometallic Reagents | Reaction of an organometallic acetylene equivalent (e.g., ethynyl Grignard or lithium acetylide) with an electrophilic pyridine derivative. | Ethynylmagnesium bromide, Ethynyllithium. | N/A |

Considerations for Fluorine and Methoxy (B1213986) Group Incorporation

The presence of both a fluorine atom at C-5 and a methoxy group at C-2 introduces specific challenges and opportunities in the synthetic strategy. The incorporation of these groups can be achieved either by starting with pre-functionalized building blocks or by direct functionalization of the pyridine ring.

The introduction of a fluorine atom onto a pyridine ring can be accomplished through various methods, including nucleophilic aromatic substitution (SNAr) on an activated pyridine derivative (e.g., a nitropyridine) or via a Schiemann reaction on an aminopyridine. researchgate.net The high electronegativity of fluorine can accelerate SNAr reactions at other positions on the ring. nih.govacs.org

The methoxy group at the C-2 position can be introduced by the reaction of a 2-halopyridine with sodium methoxide (B1231860). chemicalbook.com 2-Methoxypyridines have a less basic nitrogen atom compared to unsubstituted pyridines due to the inductive electron-withdrawing effect of the alkoxy group, which can be advantageous in certain reactions. nih.gov The synthesis of 5-Fluoro-2-hydroxypyridine from 5-fluoro-2-methoxypyridine (B1304894) by treatment with strong acid has been reported, highlighting the reactivity of the methoxy group. chemicalbook.com

Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound heavily relies on the efficient preparation of key precursors and the strategic functionalization of pyridine-based building blocks.

Synthesis of Halogenated Fluoromethoxypyridine Intermediates (e.g., 5-Fluoro-4-Iodo-2-Methoxy-Pyridine)

Halogenated fluoromethoxypyridine intermediates are crucial for the introduction of the ethynyl group via cross-coupling reactions. The synthesis of a precursor like 5-Fluoro-4-Iodo-2-Methoxy-Pyridine would likely involve a multi-step sequence. For instance, the synthesis of 2-Fluoro-4-methoxyaniline has been achieved from 2-fluoro-4-iodoaniline via an Ullman coupling with sodium methoxide after protection of the aniline as a 2,5-dimethylpyrrole derivative. orgsyn.org A similar strategy could potentially be adapted for pyridine systems. The synthesis of 3-Bromo-5-fluoro-2-methoxypyridine is also a key route to advanced chemical entities. nbinno.com

| Intermediate | CAS Number | Key Synthetic Steps | Reference |

| 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 | Halogenation of a substituted fluoropyridine. | sigmaaldrich.com |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | Reaction of 3,5-dibromopyridine with sodium methoxide. | chemicalbook.com |

| 2-Fluoro-4-methoxyaniline | 458-52-6 | Ullman methoxylation of a protected 2-fluoro-4-iodoaniline. | orgsyn.org |

Derivatization of 2-Methoxypyridine (B126380) and Fluoropyridine Building Blocks

The derivatization of simpler 2-methoxypyridine and fluoropyridine building blocks provides a versatile approach to the target molecule. 2-Methoxypyridines can be functionalized through various reactions, and their reduced basicity can facilitate reactions that are challenging with more basic pyridines. nih.gov

Fluoropyridines are valuable synthons in organic synthesis. The fluorine atom can act as a leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles. nih.govacs.org For example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. nih.govacs.org Additionally, fluoropyridines can participate in various cross-coupling reactions. The synthesis of 2-amino-5-fluoropyridine, an important intermediate, has been reported from 2-aminopyridine through a sequence of nitration, acetylation, reduction, diazotization, Schiemann reaction, and hydrolysis. researchgate.net

The strategic combination of these derivatization methods on readily available 2-methoxypyridine and fluoropyridine starting materials allows for the systematic construction of the highly functionalized this compound.

Ethynylation Strategies via Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and widely adopted strategy for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of ethynyl-substituted heteroaromatics. The general approach involves the reaction of a halo- or triflyloxy-substituted pyridine with a terminal alkyne in the presence of a transition metal catalyst.

The Sonogashira reaction is a premier method for the synthesis of aryl and heteroaryl alkynes. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgscirp.org For the synthesis of this compound, the logical precursor would be a 3-halo-5-fluoro-2-methoxypyridine, such as 3-bromo-5-fluoro-2-methoxypyridine. nbinno.com

The choice of the palladium catalyst and associated ligands is critical for the success of the Sonogashira coupling. A variety of palladium sources can be employed, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. acs.orgnih.gov The active catalytic species is a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst. libretexts.org

The ligands coordinated to the palladium center play a crucial role in the catalytic cycle by influencing the solubility, stability, and reactivity of the catalyst. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. wikipedia.orglibretexts.org The steric and electronic properties of the phosphine ligand can significantly impact the reaction efficiency. Bulky and electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. libretexts.org Bidentate phosphine ligands like dppe, dppp, and dppf have also been successfully employed in Sonogashira reactions. wikipedia.org In some cases, N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphine ligands, offering high stability and catalytic activity. libretexts.org

Table 1: Common Palladium Catalysts and Ligands in Sonogashira Coupling

| Palladium Source | Ligand | Key Features |

| Pd(PPh₃)₄ | Triphenylphosphine | Commonly used, commercially available. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Air-stable precatalyst, reduced to Pd(0) in situ. libretexts.org |

| Pd(OAc)₂ | Various phosphines | Versatile precatalyst, requires ligand addition. nih.gov |

| Pd₂(dba)₃ | Various phosphines | Efficient Pd(0) source. nih.gov |

| - | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high thermal stability. libretexts.org |

The Sonogashira reaction traditionally employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. wikipedia.orgmdpi.com The role of the copper is to facilitate the deprotonation of the terminal alkyne by the base and to form a copper(I) acetylide intermediate. libretexts.org This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, regenerating the copper(I) species and forming the key alkynyl-palladium(II) complex, which subsequently undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While copper co-catalysis is highly effective, it can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). nih.gov This has prompted the development of copper-free Sonogashira protocols, which often require the use of specific ligands or reaction conditions to proceed efficiently. acs.orgnih.gov

Achieving selective ethynylation at the 3-position of the pyridine ring requires careful optimization of the reaction conditions. Key parameters to consider include the choice of solvent, base, temperature, and the specific catalytic system.

For the synthesis of this compound, a suitable starting material would be 3-bromo-5-fluoro-2-methoxypyridine. The reaction would be performed with an ethynylating agent such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

Table 2: Representative Conditions for Sonogashira Coupling of Halopyridines

| Parameter | Condition | Rationale |

| Halogen | I > Br > Cl | Reactivity in oxidative addition follows this trend. wikipedia.org |

| Alkyne | Trimethylsilylacetylene | Protects the terminal alkyne, preventing homocoupling. |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard and effective catalytic system. scirp.org |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as a base and often as a solvent. wikipedia.org |

| Solvent | THF, DMF, or the amine base itself | Must be able to dissolve the reactants and catalyst. |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | Depends on the reactivity of the specific substrates. |

The reaction would typically be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne. wikipedia.org After the coupling reaction, the trimethylsilyl protecting group can be readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol), to afford the desired this compound.

While the Sonogashira coupling is the most established method, other strategies for the introduction of an ethynyl group are continuously being developed, with a focus on improving efficiency and functional group tolerance, and avoiding the pre-functionalization required for cross-coupling reactions.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.netrsc.org This approach avoids the need to pre-install a halogen or triflate at the reaction site, thereby shortening the synthetic sequence. For pyridines, C-H activation is often challenging due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate to the metal catalyst. researchgate.net

Directed C-H ethynylation involves the use of a directing group, which is typically installed at the 2-position of the pyridine ring. This directing group coordinates to the transition metal catalyst and positions it in close proximity to the C-H bond at the 3-position, facilitating its cleavage and subsequent functionalization. While this methodology is still evolving, it holds promise for the direct synthesis of 3-ethynylpyridines. The choice of the directing group and the catalytic system is crucial for achieving high regioselectivity and yield. After the ethynylation reaction, the directing group can be removed, providing access to the desired 3-substituted pyridine.

Alternative Ethynylation Methods

Base-Promoted Annulation with Alkynes for Pyridine Formation

The formation of the pyridine ring is a foundational step in the synthesis of complex derivatives. Base-promoted annulation reactions offer a transition-metal-free approach to constructing the pyridine skeleton. A notable method involves the cesium carbonate (Cs₂CO₃)-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides in sulfolane. nih.govproquest.com In this process, the pyridine ring is formed through a formal [2+2+1+1] cyclocondensation of three alkyne molecules with a benzamide, where the benzamide serves only as the nitrogen source and one of the alkyne molecules provides a single carbon atom. nih.govproquest.com

The proposed mechanism begins with a base-promoted addition of the benzamide to a terminal alkyne, generating an enamine intermediate. nih.govproquest.com This intermediate then engages in a cycloaddition with additional alkyne molecules to form a nitrogen-heterocyclohexadiene, which ultimately aromatizes to the pyridine product. nih.gov This strategy is valued for its operational simplicity and the use of readily available starting materials under transition-metal-free conditions. proquest.com While this specific example yields 3,5-diaryl pyridines, the underlying principles of base-promoted annulation can be adapted for the synthesis of other polysubstituted pyridines.

Directed Fluorination and Methoxylation Techniques

The introduction of fluoro and methoxy substituents onto the pyridine ring requires methods that can overcome the inherent reactivity patterns of the heterocycle. Directing groups and specialized reagents are often necessary to achieve the desired regioselectivity for compounds like this compound.

Regioselective Fluorination Methods on Pyridine Rings

Introducing a fluorine atom at the meta-position (C3 or C5) of a pyridine ring is a significant synthetic challenge. thieme-connect.com Fluorine substitution is a critical strategy for modulating the physicochemical and biological properties of molecules in drug discovery. thieme-connect.comacs.org

A successful approach to achieve C3-selectivity involves the use of Zincke imine intermediates. thieme-connect.comacs.org In this method, the pyridine ring is temporarily opened to form a Zincke imine, which then undergoes regioselective C–F bond formation with an electrophilic fluorinating reagent like Selectfluor. thieme-connect.comacs.org Subsequent ring-closure regenerates the pyridine ring, now bearing a fluorine atom at the C3 position. acs.org This process is adaptable to a wide range of pyridine substitution patterns and can be used for late-stage fluorination of complex molecules. thieme-connect.comacs.org

| Starting Pyridine | Fluorinating Reagent | Conditions | Product | Yield |

| 2-Substituted Pyridine | Selectfluor | Na₂CO₃, followed by cyclization | 2-Substituted-5-fluoropyridine | Moderate |

| 3-Substituted Pyridine | NFSI | TFE | 3,5-Disubstituted Pyridine | Good |

This table summarizes conditions for the regioselective fluorination of substituted pyridines via Zincke imine intermediates. thieme-connect.com

Other methods for fluorinating heterocycles often employ electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.org For instance, the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor in an aqueous medium. acs.org

Methoxylation Strategies in Substituted Pyridines

The introduction of a methoxy group, particularly at the C2 position of the pyridine ring, significantly influences the electronic properties of the molecule. A 2-methoxy group acts as an inductive electron-withdrawing group, which reduces the basicity of the pyridine nitrogen. nih.gov For example, the pKa of 2-methoxypyridinium ion is 3.06, compared to 5.23 for the unsubstituted pyridinium ion. nih.gov This mitigated basicity can be advantageous, preventing the nitrogen atom from interfering in subsequent reaction steps, such as Robinson annulations. nih.gov

A common strategy for introducing a methoxy group is through nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For example, the synthesis of 3-bromo-5-methoxypyridine can be achieved by reacting 3,5-dibromopyridine with sodium methoxide in DMF at elevated temperatures. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 3,5-dibromopyridine | Sodium hydride, Methanol | DMF | 90 °C | 3-bromo-5-methoxypyridine | 73% |

| 3,5-dibromopyridine | Sodium methoxide | DMF | 70 °C | 3-bromo-5-methoxypyridine | 62% |

This table presents examples of synthetic conditions for the methoxylation of a di-substituted pyridine. chemicalbook.com

Cascade and One-Pot Synthetic Approaches to this compound and its Analogs

Cascade and one-pot reactions represent highly efficient strategies for the assembly of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. nih.gov These approaches are particularly valuable for constructing highly functionalized pyridine rings.

Sequential Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis has enabled powerful methods for pyridine synthesis through C-H activation and annulation. One such strategy involves the reaction of α,β-unsaturated oximes with alkynes. nih.gov Using a Rh(III) catalyst, such as [RhCp*Cl₂]₂ or the more sterically demanding [RhCptCl₂]₂, polysubstituted pyridines can be synthesized under mild conditions (e.g., 45 °C). nih.gov

The proposed catalytic cycle involves coordination of the rhodium catalyst to the oxime nitrogen, followed by a turnover-limiting C-H activation to form a five-membered rhodacycle. nih.gov This intermediate then inserts an alkyne to form a seven-membered metallacycle, which undergoes C-N bond formation with concomitant N-O bond cleavage to yield the pyridine product. nih.gov A key advantage of this method is that the choice of the cyclopentadienyl ligand (Cp* vs. Cpt) on the rhodium catalyst can provide complementary regioselectivity for the alkyne insertion. nih.gov

| Oxime Substrate | Alkyne Substrate | Catalyst | Base | Temperature | Product Yield |

| Cyclohexenone oxime | 1-phenyl-1-propyne | [RhCptCl₂]₂ | K₂CO₃ | 45 °C | 87% |

| Acetophenone oxime derivative | Phenylacetylene | [RhCp*Cl₂]₂ | K₂CO₃ | 45 °C | High |

This table illustrates the versatility of Rh(III)-catalyzed annulation for pyridine synthesis. nih.gov

C-H Activation/Electrocyclization/Aromatization Sequences

A powerful one-pot sequence for synthesizing highly substituted pyridines involves a C-H alkenylation/electrocyclization/aromatization pathway. organic-chemistry.org This method allows for the reaction of α,β-unsaturated N-benzyl aldimines or ketimines with alkynes to build the pyridine ring. organic-chemistry.org The reaction proceeds through dihydropyridine intermediates which then aromatize to the final product. organic-chemistry.org

The direct functionalization of pyridine C-H bonds is an atom-economical approach that avoids pre-functionalization. nih.gov While functionalization at the C2 position is often favored due to the directing effect of the nitrogen atom, significant progress has been made in achieving reactions at the more distal C3 and C4 positions. nih.govnih.gov These advanced C-H functionalization strategies are key to developing efficient, modern routes to complex pyridine derivatives. nih.govresearchgate.net

Chemical Reactivity and Transformational Chemistry of 3 Ethynyl 5 Fluoro 2 Methoxypyridine

Reactivity of the Ethynyl (B1212043) Moiety

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in biological systems without the need for a toxic copper catalyst. This reaction relies on the high reactivity of a strained cyclooctyne with an azide to form a stable triazole. The rate of this cycloaddition is dramatically increased by the ring strain of the cyclooctyne, which lowers the activation energy of the [3+2] dipolar cycloaddition.

However, 3-Ethynyl-5-fluoro-2-methoxypyridine (B6233473), being a linear alkyne, is not an appropriate substrate for the catalyst-free SPAAC reaction. The ethynyl group lacks the requisite ring strain that is fundamental to the reaction's mechanism. Terminal alkynes such as this typically require copper(I) catalysis to undergo cycloaddition with azides, a process known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Therefore, direct participation of this compound in a SPAAC pathway is not mechanistically feasible.

Hydration and Hydroamination of the Alkyne

The ethynyl group of this compound is susceptible to addition reactions such as hydration and hydroamination, typically catalyzed by transition metals.

Hydration: The addition of water across the alkyne bond, usually catalyzed by mercury(II) or other transition metal salts, would be expected to yield a ketone. According to Markovnikov's rule, the initial enol intermediate would form through the addition of a hydroxyl group to the more substituted carbon of the alkyne. However, for a terminal alkyne, the regioselectivity is determined by the electronic effects of the pyridine (B92270) ring. The substituted pyridine ring acts as an electron-withdrawing group, which would direct the nucleophilic attack of water to the terminal carbon of the alkyne, leading to the formation of an acetylpyridine derivative after tautomerization of the enol intermediate.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing enamines and imines. This transformation is generally catalyzed by late transition metals. The regioselectivity of the hydroamination of this compound would similarly be influenced by the electronic nature of the pyridine ring and the specific catalyst employed, potentially yielding either the Markovnikov or anti-Markovnikov addition product.

Radical Functionalization of the Ethynyl Group

The ethynyl group is a competent acceptor for radical species. Intermolecular radical addition to the alkyne functionality of this compound would initiate a cascade of reactions. The process begins with the addition of a radical to one of the sp-hybridized carbons, generating a highly reactive vinyl radical intermediate acs.org. The fate of this vinyl radical depends on the reaction conditions and the availability of trapping agents. It can abstract a hydrogen atom to form a simple addition product or participate in subsequent cyclization or addition reactions if other unsaturated moieties are present acs.org. The regioselectivity of the initial radical attack is governed by both steric and electronic factors, with addition often occurring at the terminal carbon to produce the more stable vinyl radical intermediate.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. The reactivity of the ring is further modulated by the attached methoxy (B1213986), fluoro, and ethynyl substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the deactivating nature of the ring nitrogen, which can also be protonated under acidic conditions, further increasing its electron-withdrawing effect. However, the substituents on the ring significantly influence the feasibility and regioselectivity of such reactions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH3 | C2 | Activating (Resonance) | Ortho, Para |

| -F | C5 | Deactivating (Inductive) | Ortho, Para |

| -C≡CH | C3 | Deactivating (Inductive) | Meta |

| Ring Nitrogen | N1 | Strongly Deactivating | Meta |

Considering these effects, the methoxy group at the C2 position is the most powerful activating group and directs electrophilic attack to its ortho (C3) and para (C6) positions nih.gov. The fluorine atom is a deactivating group but also directs ortho and para (to C4 and C6) libretexts.org. The ethynyl group and the ring nitrogen are deactivating and meta-directing. The most likely position for an electrophilic attack, should it occur, would be the C4 position. This position is para to the strongly activating methoxy group and ortho to the fluoro group, while being meta to the deactivating ethynyl group and the ring nitrogen. The C6 position is also activated by the methoxy and fluoro groups but is ortho to the ring nitrogen, which is generally disfavored.

Nucleophilic Aromatic Substitution Enabled by Fluorine

The fluorine atom at the C5 position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negative charge in the Meisenheimer complex intermediate. Fluorine is an excellent leaving group in SNAr reactions acs.orgmdpi.com.

A variety of nucleophiles can be employed to displace the fluoride (B91410), leading to a diverse range of functionalized pyridines nih.govbeilstein-journals.org. The reaction proceeds under relatively mild conditions, often requiring just a base and a suitable solvent mdpi.com.

Table of Potential Nucleophiles for SNAr:

| Nucleophile Type | Example | Product Type |

| Oxygen | Alkoxides (e.g., NaOMe) | Aryl Ethers |

| Nitrogen | Amines (e.g., NH3, RNH2) | Aryl Amines |

| Sulfur | Thiolates (e.g., NaSPh) | Aryl Sulfides |

| Carbon | Enolates, Organometallics | C-C Coupled Products |

This reactivity provides a powerful synthetic handle for the late-stage functionalization of the pyridine core.

Oxidation and Reduction Chemistry of the Pyridine Nucleus

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. However, the presence of the electron-donating 2-methoxy group can direct oxidation towards the ring itself under certain conditions. Arenophile-mediated dearomative epoxidation has been shown to be effective for 2-methoxypyridine (B126380) derivatives, yielding pyridine oxides without N-oxidation nih.gov. This suggests that this compound could potentially undergo dearomative oxidation rather than simple N-oxidation.

Reduction: The catalytic hydrogenation of the pyridine ring is a common transformation. However, for fluorinated pyridines, this reaction presents significant challenges. Catalyst poisoning by the Lewis-basic nitrogen atom and undesired hydrodefluorination are common side reactions that complicate the reduction nih.gov. Specialized catalytic systems or a two-step dearomatization-hydrogenation process are often required to achieve the selective reduction of the pyridine ring while preserving the fluorine substituent nih.gov. The ethynyl group would also be readily reduced under typical hydrogenation conditions, likely to an ethyl group, before the aromatic ring is saturated.

Reactivity of the Methoxy Group

The methoxy group at the 2-position of the pyridine ring significantly influences the molecule's reactivity. Its electron-donating nature through resonance affects the electron density of the aromatic ring, while its oxygen atom can participate in coordination with metal ions. The primary reactions involving this group are the cleavage of the ether linkage to form the corresponding 2-pyridone and its participation in directing chemical transformations through chelation.

Cleavage and Derivatization of the Ether Linkage

The conversion of 2-methoxypyridines to their corresponding 2-pyridone counterparts is a fundamental transformation in pyridine chemistry. wikipedia.orgiipseries.orginnovareacademics.in This O-demethylation reaction involves the cleavage of the methyl C-O bond and can be achieved using a variety of reagents, broadly categorized as Lewis acids, Brønsted acids, and strong nucleophiles. chem-station.comwikipedia.orgcommonorganicchemistry.com

Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this transformation, typically carried out in an inert solvent such as dichloromethane at low temperatures. chem-station.comcommonorganicchemistry.com The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Strong Brønsted acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are also commonly employed for ether cleavage. wikipedia.orgchemistrysteps.comlibretexts.org These reactions are often performed at elevated temperatures and proceed by protonation of the ether oxygen to form a good leaving group (methanol), which is then displaced by the halide nucleophile. chemistrysteps.comlibretexts.org

Alternatively, nucleophilic demethylation can be achieved using strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate). commonorganicchemistry.com These reactions are typically conducted in polar aprotic solvents like DMF at high temperatures.

It is anticipated that this compound would undergo similar O-demethylation reactions to yield 3-ethynyl-5-fluoro-2-pyridone. The choice of reagent would depend on the compatibility with the other functional groups present in the molecule, namely the ethynyl and fluoro substituents.

Table 1: Common Reagents for O-Demethylation of 2-Methoxypyridines

| Reagent Class | Specific Reagent | Typical Conditions |

|---|---|---|

| Lewis Acid | Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature |

| Brønsted Acid | Hydrobromic acid (HBr) | Acetic acid or water, reflux |

| Nucleophile | Sodium ethanethiolate (NaSEt) | Dimethylformamide (DMF), elevated temperature |

Participation in Chelation-Assisted Reactions

The 2-methoxy group, in conjunction with the pyridine ring nitrogen, can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. google.comnih.govmdpi.com This chelation plays a crucial role in directing the regioselectivity of certain reactions, most notably ortho-metalation. acs.orgharvard.eduacs.org

In the case of 2-methoxypyridine derivatives, the coordination of an organolithium reagent to both the pyridine nitrogen and the methoxy oxygen directs deprotonation specifically to the C3 position. acs.orgresearchgate.net This is a powerful strategy for the regioselective functionalization of the pyridine ring. While direct experimental data for this compound is not available, it is reasonable to predict that the 2-methoxy group would similarly direct metalation. The presence of the ethynyl group at the 3-position would, of course, preclude deprotonation at that site. However, this directing effect could be relevant in related substrates or in reactions where the C3 substituent is introduced via this method.

The stability of the chelate complex and the efficiency of the directed metalation can be influenced by the nature of the metal, the base, and the solvent used. acs.org The electron-withdrawing fluorine atom at the 5-position in this compound would likely influence the acidity of the ring protons, potentially affecting the conditions required for efficient metalation.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and conformational details. Furthermore, it offers critical insights into the nature and geometry of intermolecular interactions that govern the packing of molecules in the crystal lattice.

As of the current literature review, specific X-ray crystallographic data for 3-Ethynyl-5-fluoro-2-methoxypyridine (B6233473) has not been reported in publicly available research. Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be presented.

However, were such data available, the analysis would reveal key structural features and intermolecular forces. For a molecule like this compound, X-ray crystallography would definitively establish the planarity of the pyridine (B92270) ring and the precise spatial orientation of its substituents: the ethynyl (B1212043), fluoro, and methoxy (B1213986) groups.

A hypothetical representation of the type of data that would be generated from an X-ray crystallographic study is presented in the tables below. It is important to emphasize that these tables are illustrative and not based on experimental data for this compound.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C₈H₆FNO |

| Formula weight | 151.14 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 660.0 ų |

| Z | 4 |

| Density (calculated) | 1.520 Mg/m³ |

| Absorption coefficient | 0.120 mm⁻¹ |

| F(000) | 312 |

Hypothetical Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor-H···Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) |

| C-H···N Hydrogen Bond | C(alkyne)-H···N(pyridine) | 3.3 | 165 |

| C-H···O Hydrogen Bond | C(ring)-H···O(methoxy) | 3.4 | 150 |

| π-π Stacking | Pyridine ring centroid | 3.6 | - |

| to pyridine ring centroid |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Currently, the research landscape for 3-Ethynyl-5-fluoro-2-methoxypyridine (B6233473) is primarily defined by its commercial availability as a synthetic building block rather than by a substantial body of published studies on its applications. The scientific context is largely built upon the well-established importance of fluorinated pyridines in pharmaceuticals and agrochemicals, where the fluorine atom is used to modulate properties such as metabolic stability and binding affinity. prof-research.com The market for fluoropyridines is expanding, driven by their utility in drug synthesis. prof-research.com

The presence of the 2-methoxy group is also significant; derivatives of 2-methoxypyridine (B126380) have been investigated for their applications in photo-physical materials and liquid crystals. researchgate.netrsc.org The terminal alkyne (ethynyl group) is a highly versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions like the Sonogashira coupling and in cycloaddition reactions such as "click chemistry". vulcanchem.com Therefore, the existing research landscape suggests that this compound is a promising, yet largely untapped, platform molecule. Its value is currently derived from its potential to combine the advantageous properties of these three key functional groups.

Unexplored Synthetic Avenues and Challenges

The most probable synthetic route to this compound involves the Sonogashira cross-coupling reaction. This would typically feature the coupling of a halogenated precursor, such as 3-bromo-5-fluoro-2-methoxypyridine, with a protected alkyne like trimethylsilylacetylene (B32187), followed by deprotection. While standard, this approach presents opportunities for optimization, such as developing catalyst systems that are more efficient and operate under milder conditions.

Future synthetic explorations could diverge from this conventional path:

C-H Activation: A more atom-economical and elegant approach would be the direct C-H ethynylation of a 5-fluoro-2-methoxypyridine (B1304894) substrate. This remains a significant challenge due to the need for regioselective activation of the C-3 position, but success would represent a major advancement in pyridine (B92270) functionalization.

Novel Fluorination Strategies: Research into the synthesis of the core fluorinated pyridine ring itself is ongoing. Modern catalytic and late-stage fluorination techniques could provide more efficient and safer routes to the 3-bromo-5-fluoro-2-methoxypyridine precursor, avoiding harsh traditional methods. mdpi.com

Flow Chemistry: The synthesis of this and related compounds could be significantly improved by employing continuous flow technologies. Flow chemistry could enhance safety, improve reaction control, and facilitate the scale-up of key synthetic steps, such as the potentially hazardous diazotization or high-energy coupling reactions.

A primary challenge lies in the selective manipulation of the molecule's different reactive sites. Protecting group strategies may be necessary to prevent unintended reactions of the ethynyl (B1212043) group or the pyridine nitrogen during subsequent synthetic transformations.

Potential for Novel Reactivity Discoveries

The convergence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group creates a unique electronic environment that could lead to novel reactivity at the ethynyl group and the pyridine ring. The terminal alkyne is a gateway to a wide array of unexplored transformations for this specific scaffold.

Key areas for future investigation include:

Cycloaddition Reactions: Beyond simple azide-alkyne "click" chemistry, the ethynyl group is a prime candidate for various pericyclic reactions. Its participation in [4+2] Diels-Alder cycloadditions or [3+2] dipolar cycloadditions with a range of dipoles could generate a diverse library of novel, fused heterocyclic systems. acsgcipr.orglibretexts.orglibretexts.org

Metal-Catalyzed Transformations: The alkyne can undergo a host of metal-catalyzed reactions, including cyclotrimerization to form substituted benzene rings, hydrofunctionalization (e.g., hydroamination, hydrothiolation) to create functionalized alkenes, and Pauson-Khand reactions to yield cyclopentenones. The influence of the substituted pyridine ring on the regio- and stereoselectivity of these reactions is unknown.

Ring Functionalization: The electronic bias from the existing substituents could direct further functionalization on the pyridine ring. For instance, catalyzed metalation could potentially occur at the C-4 or C-6 positions, providing a route to tetra-substituted pyridine derivatives that are otherwise difficult to access. acs.org

Prospects for Advanced Materials Development

The unique combination of a rigid, polar pyridine ring, a fluorine substituent, and a π-active ethynyl group makes this compound a compelling candidate for the development of advanced materials.

Organic Electronics: Aryl-ethynyl motifs are fundamental components of π-conjugated systems used in organic semiconductors and organic light-emitting diodes (OLEDs). This compound could serve as a key building block for creating novel organic electronic materials, where the fluorine and methoxy groups can be used to tune the HOMO/LUMO energy levels, solubility, and solid-state packing.

Fluorinated Polymers: The ethynyl group can act as a monomer unit for polymerization reactions. This could lead to the creation of novel fluorinated polymers. Such materials are highly sought after for their thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace, advanced coatings, and microelectronics. mdpi.comnih.gov

Liquid Crystals: The rod-like shape and high polarity of the molecule are features conducive to liquid crystalline behavior. Research on other 2-methoxypyridine derivatives has already demonstrated their potential in forming mesophases. researchgate.netrsc.org By attaching appropriate functional groups to the ethynyl terminus, it may be possible to design novel liquid crystalline materials with unique optical or electronic properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ethynyl group can both act as coordination sites for metal ions. This molecule could be employed as a functionalized organic linker for the synthesis of novel MOFs. The fluorine and methoxy groups could decorate the pores of the resulting framework, tuning its properties for applications in gas storage, separation, or catalysis.

Compound Data Tables

Table 1: Physicochemical Properties of this compound and Key Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₆FNO | 151.14 | 1256820-42-4 |

| 3-Bromo-5-fluoro-2-methoxypyridine | C₆H₅BrFNO | 206.01 | 884494-81-9 |

Table 2: Summary of Potential Future Research Directions

| Research Area | Key Reactions/Techniques | Potential Outcomes |

| Synthetic Chemistry | Direct C-H Ethynylation, Flow Chemistry, Novel Fluorination | More efficient, scalable, and atom-economical synthetic routes. |

| Reactivity Discovery | [4+2] and [3+2] Cycloadditions, Metal-Catalyzed Hydrofunctionalization | Access to novel fused heterocyclic systems and functionalized molecules. |

| Materials Science | Polymerization, Sonogashira Coupling, Self-Assembly Studies | Development of novel fluoropolymers, organic semiconductors, and liquid crystals. |

| Medicinal Chemistry | Click Chemistry, Bio-conjugation, Structure-Activity Relationship Studies | Identification of new pharmacophores and bioactive compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethynyl-5-fluoro-2-methoxypyridine?

- Methodological Answer : The synthesis of ethynyl-substituted pyridines typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between halogenated pyridine precursors and terminal alkynes. For example, 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine was synthesized via similar coupling strategies . Key steps include:

- Step 1 : Select a halogenated precursor (e.g., 5-fluoro-3-iodo-2-methoxypyridine).

- Step 2 : Use Pd(PPh₃)₂Cl₂/CuI as catalysts with trimethylsilylacetylene under inert conditions.

- Step 3 : Deprotect the trimethylsilyl group using tetrabutylammonium fluoride (TBAF).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethynyl proton absence in silylated intermediates) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Collect spills with non-sparking tools and store in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (THF vs. DMF), and temperatures (60–100°C) to identify optimal conditions .

- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and minimize side products (e.g., homocoupling of alkynes) .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- 2D NMR : Perform COSY, HSQC, and HMBC experiments to assign ambiguous peaks .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

- Reference Compounds : Cross-validate with structurally similar pyridines, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the ethynyl group) .

- Stabilizers : Test antioxidants (e.g., BHT) in storage solutions to inhibit oxidation .

Q. How can researchers design biological assays to evaluate the compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors where fluorinated pyridines show affinity (e.g., kinase inhibitors) .

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd).

- Cellular Models : Test cytotoxicity in HEK293 or HepG2 cells at 1–100 µM concentrations, referencing protocols for 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.